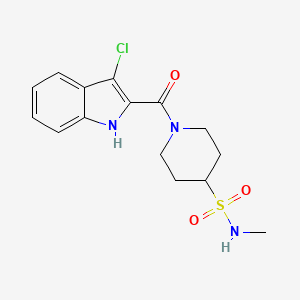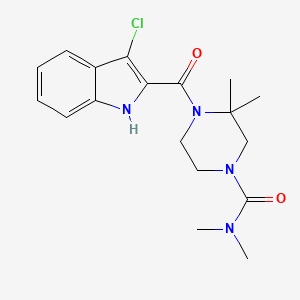![molecular formula C19H21FN4OS B6965604 [4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B6965604.png)
[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone is a complex organic compound that features a unique combination of indole, piperidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and thiazole groups. Key steps include:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions.
Thiazole Ring Formation: The thiazole ring is synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: Interaction with cell surface or intracellular receptors, modulating signal transduction pathways.
Antimicrobial Activity: Disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- [4-(6-chloro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone
- [4-(6-bromo-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone
Uniqueness
The uniqueness of [4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone lies in the presence of the fluoro group on the indole ring. This fluorination can enhance the compound’s biological activity, stability, and lipophilicity compared to its chloro or bromo analogs. Additionally, the combination of indole, piperidine, and thiazole moieties provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c1-11-17(18(21-2)26-23-11)19(25)24-7-5-12(6-8-24)15-10-22-16-9-13(20)3-4-14(15)16/h3-4,9-10,12,21-22H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCGMKAQNCSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)N2CCC(CC2)C3=CNC4=C3C=CC(=C4)F)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6965528.png)
![3-(dimethylsulfamoyl)-N-[1-(2-methoxyethyl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B6965533.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6965541.png)
![6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965552.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6965556.png)


![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-methylpiperidine-4-sulfonamide](/img/structure/B6965572.png)
![2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-[(2-methylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6965580.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-5-yl}prop-2-enamide](/img/structure/B6965588.png)
![4-Methyl-3-[3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B6965596.png)
![6-[(dimethylsulfamoylamino)-phenylmethyl]-3,4-dihydro-2H-chromene](/img/structure/B6965608.png)

![2-(4-methylphenyl)-3-oxo-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6965619.png)
